
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol
Overview
Description
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a piperidinyl and phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base like potassium carbonate.
Formation of 4-(Trifluoromethyl)phenoxy compound: The 4-(Trifluoromethyl)phenol is then reacted with a suitable halogenated piperidine derivative under basic conditions to form the 4-(Trifluoromethyl)phenoxy piperidine intermediate.
Coupling with Phenol: The final step involves coupling the 4-(Trifluoromethyl)phenoxy piperidine intermediate with phenol under conditions that promote the formation of the desired product, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Hydroxy derivatives and reduced phenol compounds.
Substitution: Substituted phenoxy piperidine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activities by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Trifluoromethyl)phenoxy)piperidine
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)piperidine
Uniqueness
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is unique due to the combination of its trifluoromethyl, phenoxy, piperidinyl, and phenol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS No. 681509-01-3) is a synthetic organic compound notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications as an antituberculosis agent and other pharmacological properties.
- Molecular Formula : C₁₈H₁₈F₃NO₂
- Molecular Weight : 353.34 g/mol
- Structure : The compound consists of a trifluoromethyl group attached to a phenoxy structure, linked to a piperidine moiety.
Antituberculosis Activity
Research indicates that this compound may serve as an effective antituberculosis agent. The trifluoromethyl group is known to enhance metabolic stability, potentially increasing the compound's bioavailability and therapeutic efficacy against Mycobacterium tuberculosis .
The mechanism of action involves the compound's ability to interact with various biological targets, including enzymes and receptors. It may inhibit enzyme activities by binding to their active sites or modulating receptor functions as either an agonist or antagonist . The enhanced lipophilicity due to the trifluoromethyl group allows for better penetration through biological membranes, facilitating its pharmacological effects.
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-[4-(Trifluoromethyl)phenoxy]piperidine | C₁₅H₁₄F₃NO | Lacks phenolic hydroxyl group; primarily studied for neuropharmacological effects |
1-[4-Hydroxyphenyl]-4-[3-(trifluoromethyl)phenoxy]piperidine | C₁₈H₁₈F₃NO₂ | Contains hydroxyl group but differs in trifluoromethyl positioning; potential use in anti-inflammatory applications |
4-[3-(Trifluoromethyl)phenoxy]piperidine | C₁₅H₁₄F₃NO | Similar piperidine structure but lacks additional phenolic functionality; explored for different biological activities |
This table illustrates the unique characteristics of this compound compared to structurally similar compounds, highlighting its multifunctional potential.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that compounds with a trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Interaction Studies
Recent research has focused on the interaction of this compound with specific enzymes and receptors. These studies indicate that the compound can effectively inhibit certain enzymes involved in disease pathways, providing insights into its therapeutic applications .
Properties
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZDTIIIPKVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582696 | |
Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681509-01-3 | |
Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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